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Compound of Interest

Compound Name: 3-(1H-pyrazol-4-yl)aniline

Cat. No.: B1445105 Get Quote

An In-Depth Technical Guide to 3-(1H-Pyrazol-4-yl)aniline: A Cornerstone Scaffold for Modern

Drug Discovery

Introduction: The Strategic Importance of a
Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as

foundations for successful therapeutic agents. These are often termed "privileged scaffolds"

due to their ability to interact with multiple biological targets through versatile, high-affinity

binding modes. The 3-(1H-pyrazol-4-yl)aniline core is a quintessential example of such a

scaffold. It masterfully combines the aromatic, hydrogen-bonding capabilities of the pyrazole

ring with the synthetic versatility of an aniline moiety, creating a powerful building block for the

development of targeted therapies.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-

established bioisostere for various functional groups and a proven hinge-binding motif in many

kinase inhibitors.[1][2] Its nitrogen atoms can act as both hydrogen bond donors and acceptors,

allowing for critical interactions within the ATP-binding pockets of enzymes. The attached

aniline ring serves as a strategically positioned vector, providing a reactive handle for chemists

to introduce a diverse array of substituents. This derivatization is crucial for modulating

potency, selectivity, solubility, and pharmacokinetic properties, thereby fine-tuning a drug

candidate for a specific biological target.
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This technical guide offers a comprehensive literature review of 3-(1H-pyrazol-4-yl)aniline,

designed for researchers, medicinal chemists, and drug development professionals. We will

delve into its synthesis, chemical properties, and its pivotal role in the design of kinase

inhibitors and other bioactive molecules, supported by detailed protocols and mechanistic

insights.

Core chemical structure of 3-(1H-pyrazol-4-yl)aniline.

Synthesis and Physicochemical Characterization
The accessibility of a chemical scaffold is paramount to its utility in research and development.

3-(1H-Pyrazol-4-yl)aniline can be synthesized through several reliable routes, with one of the

most common strategies involving the reduction of a nitro-group precursor, 4-(3-

nitrophenyl)-1H-pyrazole. This approach is advantageous due to the commercial availability of

starting materials and the high efficiency of the reduction step.

A general workflow involves an initial condensation or coupling reaction to form the nitrophenyl-

pyrazole core, followed by a robust reduction of the nitro group to the desired aniline.

Physicochemical Properties
A summary of the key identifiers and properties for 3-(1H-pyrazol-4-yl)aniline is provided

below.

Property Value Reference

CAS Number 1170691-45-8 [3][4]

Molecular Formula C₉H₉N₃ [3][4][5]

Molecular Weight 159.19 g/mol [3]

InChIKey
MSVASNFGSQCRCN-

UHFFFAOYSA-N
[5]

Canonical SMILES
C1=CC(=CC(=C1)N)C2=CNN

=C2
[5]

Experimental Protocol: Synthesis via Nitro Reduction
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This protocol outlines a representative synthesis of 3-(1H-pyrazol-4-yl)aniline from its nitro

precursor. The causality behind this choice lies in the high-yielding and clean conversion of the

nitro group to an amine using standard catalytic hydrogenation, a method easily scalable and

monitored.

Step 1: Synthesis of 4-(3-Nitrophenyl)-1H-pyrazole (Precursor)

This precursor can be formed via Suzuki coupling between 4-bromo-1H-pyrazole and 3-

nitrophenylboronic acid or through classical condensation methods. For the purpose of this

protocol, we assume the precursor is available.

Step 2: Catalytic Hydrogenation to 3-(1H-Pyrazol-4-yl)aniline

Reaction Setup: To a solution of 4-(3-nitrophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent

such as methanol (MeOH) or ethyl acetate (EtOAc), add 10% Palladium on carbon (Pd/C)

catalyst (5-10 mol%). The choice of a heterogeneous catalyst like Pd/C simplifies post-

reaction workup, as it can be removed by simple filtration.

Hydrogenation: The reaction vessel is purged with nitrogen, then evacuated and backfilled

with hydrogen gas (H₂), typically from a balloon or a Parr hydrogenator apparatus. This

process is repeated three times to ensure an inert atmosphere is replaced by a hydrogen

environment.[6]

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The

progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS) until the starting material is fully consumed.

Workup and Purification: Upon completion, the reaction mixture is carefully filtered through a

pad of Celite® or diatomaceous earth to remove the Pd/C catalyst. The filter cake is washed

with additional solvent (MeOH or EtOAc) to recover any adsorbed product. The combined

filtrate is concentrated under reduced pressure to yield the crude product.

Characterization (Self-Validation): The crude 3-(1H-pyrazol-4-yl)aniline is purified by

column chromatography on silica gel or by recrystallization. The identity and purity of the

final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass

Spectrometry to validate the successful synthesis.
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Start: 4-(3-Nitrophenyl)-1H-pyrazole

Dissolve in Methanol

Add 10% Pd/C Catalyst

Purge and backfill with H₂ gas

Stir vigorously at Room Temperature

Monitor reaction by LC-MS/TLC

Filter through Celite to remove catalyst

Reaction Complete

Concentrate filtrate under vacuum

Purify by Column Chromatography

Characterize: NMR, MS

End Product: 3-(1H-Pyrazol-4-yl)aniline
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Workflow for the synthesis of 3-(1H-pyrazol-4-yl)aniline.
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The Central Role in Kinase Inhibitor Design
The 3-(1H-pyrazol-4-yl)aniline scaffold is a cornerstone in the development of kinase

inhibitors. Protein kinases regulate a vast number of cellular processes, and their dysregulation

is a hallmark of many diseases, particularly cancer. The design of specific inhibitors that can

block their activity is a major focus of modern drug discovery.

The effectiveness of this scaffold is rooted in its ability to form key interactions within the ATP-

binding site of kinases. The pyrazole ring frequently acts as a "hinge-binder," forming one or

more hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking

the interaction of the adenine portion of ATP. The aniline group then projects out towards the

solvent-exposed region, providing an ideal attachment point for building out the rest of the

molecule to confer selectivity and potency.

Kinase ATP Binding Site

3-(1H-Pyrazol-4-yl)aniline Scaffold

{Hinge Region |Backbone NH} Hydrophobic Pocket Solvent-Exposed Region

Pyrazole Ring

Aniline Ring

 H-Bond (Key Interaction) Selectivity Group (R)

 Synthetic Vector

 Confers Selectivity

Click to download full resolution via product page

Scaffold interaction within a generic kinase ATP-binding site.

Notable Applications in Kinase Inhibition:
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Tropomyosin Receptor Kinase (TRK) Inhibitors: The TRK family of kinases are validated

targets for cancers driven by NTRK gene fusions. Researchers have designed novel 3-(1H-

pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors. These compounds

effectively suppress cell proliferation and demonstrate strong activity against acquired

resistance mutations like TRKAG595R and TRKAG667C, which are common failure points

for first-generation inhibitors.[7]

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are critical regulators of the cell cycle.

Derivatives such as 4-chloro-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline

have shown potent inhibitory activity against CDK2 and antiproliferative effects against

cancer cell lines like MCF-7 (breast cancer) and B16-F10 (melanoma).[8]

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) Inhibitors: By elaborating the

pyrazole-aniline core into a 1H-pyrazolo[3,4-b]pyrazine system, highly potent and selective

SGK1 inhibitors have been developed.[9] These compounds show low nanomolar activity,

highlighting the scaffold's adaptability for creating complex heterocyclic systems targeting

specific kinases.[9]

Casein Kinase 1 (CK1) Inhibitors: A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines,

derived from pyrazole-amine precursors, were identified as inhibitors of CK1δ/ε. These

kinases are implicated in neurodegenerative disorders and cancer, and lead compounds

from this series showed selective cytotoxicity against pancreatic cancer cells.[10]
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Derivative Class Target Kinase(s) Key Finding Reference

Pyrazolyl-indazoles
TRKA, TRKAG595R,

TRKAG667C

Potent type II

inhibitors overcoming

acquired resistance.

[7]

Pyrazolyl-methyl-

anilines
CDK2/cyclin E

High antiproliferative

activity against breast

and skin cancer cell

lines.

[8]

Pyrazolo[3,4-

b]pyrazines
SGK1

Highly active and

selective inhibitors

developed through

scaffold elaboration.

[9]

Pyrazolyl-quinazolines CK1δ/ε

Valuable lead

molecules for

targeting

neurodegenerative

diseases and cancer.

[10]

Broader Pharmacological Profile and Derivatization
Strategies
While its application in kinase inhibition is preeminent, the 3-(1H-pyrazol-4-yl)aniline scaffold

is a launchpad for molecules with a wide range of biological activities. The inherent reactivity of

the aniline amine and the pyrazole N-H bond allows for straightforward chemical modification.

Key Derivatization Reactions:
N-Acylation/Sulfonylation: The aniline nitrogen can be readily acylated with carboxylic acids

or sulfonylated with sulfonyl chlorides to produce amides and sulfonamides, respectively.

This is the most common strategy for exploring the solvent-exposed region of enzyme active

sites.

Reductive Amination/Schiff Base Formation: Condensation of the aniline with aldehydes or

ketones forms imines (Schiff bases), which can be subsequently reduced to stable
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secondary amines. This introduces diverse and flexible linkers.

N-Alkylation/Arylation: The pyrazole N-H can be substituted, which can influence the

hydrogen-bonding pattern and overall conformation of the molecule, providing another

avenue for optimization.

These strategies have led to the discovery of compounds with other notable activities:

Antiviral Activity: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been

identified as a novel class of agents active against Respiratory Syncytial Virus (RSV),

interfering with viral replication at micromolar concentrations.[11]

Anti-inflammatory Activity: The pyrazole nucleus is present in several anti-inflammatory

drugs. Derivatives of 3-(1H-pyrazol-4-yl)aniline have been investigated for their potential to

inhibit inflammatory pathways.[12][13][14]

Antimicrobial and Antifungal Activity: Various pyrazole-containing compounds have

demonstrated efficacy against bacterial and fungal strains, including Staphylococcus aureus

and Candida albicans.[8][15]

Derivatization Strategies

Resulting Bioactivities

3-(1H-Pyrazol-4-yl)aniline
(Core Scaffold)

N-Acylation
(R-COCl)

N-Sulfonylation
(R-SO₂Cl)

Reductive Amination
(R-CHO, NaBH₃CN)

Pyrazole N-Alkylation
(R-X, Base)

Kinase Inhibitors
(Oncology)Anti-inflammatory Antiviral Agents

(Anti-RSV) Antimicrobial
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Derivatization strategies and resulting biological applications.
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Conclusion and Future Perspectives
3-(1H-Pyrazol-4-yl)aniline has firmly established itself as a scaffold of immense value in

medicinal chemistry and drug discovery. Its synthetic tractability, coupled with the proven ability

of the pyrazole moiety to anchor within enzyme active sites, makes it an ideal starting point for

hit-to-lead and lead optimization campaigns. The extensive body of research, particularly in the

field of kinase inhibition, validates its "privileged" status and provides a strong foundation for

future exploration.

Looking ahead, the potential of this scaffold is far from exhausted. Future research directions

could include:

Targeting Novel Kinases: Applying this scaffold to understudied kinases within the "dark

kinome" could unlock new therapeutic opportunities.

Allosteric Modulation: Designing derivatives that bind to allosteric sites rather than the ATP

pocket could lead to inhibitors with greater selectivity and novel mechanisms of action.

Expanded Therapeutic Areas: While oncology has been the primary focus, exploring the

utility of these derivatives in neurodegenerative diseases, immunology, and infectious

diseases is a promising frontier.[10]

Materials Science: The conjugated π-system and hydrogen-bonding capabilities of pyrazole-

anilines could be explored for applications in organic electronics and sensor development,

though this area remains largely untapped.

In summary, 3-(1H-pyrazol-4-yl)aniline is more than just a chemical compound; it is a versatile

tool that empowers chemists to rationally design and synthesize the next generation of targeted

medicines. Its continued exploration is certain to yield further breakthroughs in the treatment of

human disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1445105?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

